molecular formula C20H12BrN3O4S2 B2433569 (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile CAS No. 1025259-60-2

(2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile

Cat. No.: B2433569
CAS No.: 1025259-60-2
M. Wt: 502.36
InChI Key: YAKOOWUJYOIKIM-LDADJPATSA-N
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Description

(2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile is a complex organic compound that features multiple functional groups, including a bromophenyl group, a sulfonyl group, a nitrophenyl group, and a pyridylthio group

Properties

IUPAC Name

(E)-2-(4-bromophenyl)sulfonyl-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O4S2/c21-15-4-7-17(8-5-15)30(27,28)18(13-22)12-14-11-16(24(25)26)6-9-19(14)29-20-3-1-2-10-23-20/h1-12H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKOOWUJYOIKIM-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step might involve the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride under basic conditions.

    Nitration of the Pyridylthio Phenyl Intermediate: The nitration of a pyridylthio phenyl compound can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Coupling Reaction: The final step could involve a coupling reaction between the bromophenyl sulfonyl intermediate and the nitrated pyridylthio phenyl intermediate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for their potential therapeutic effects. For example, compounds with similar structures have been studied for their anti-inflammatory or analgesic properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, its mechanism might involve the disruption of bacterial cell walls or inhibition of key enzymes.

Molecular Targets and Pathways

The molecular targets and pathways involved would vary based on the compound’s application. In medicinal chemistry, these could include specific enzymes, receptors, or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile
  • 2-((4-Methylphenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound (2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : An enenitrile with a sulfonyl group and a nitro-substituted pyridine moiety.
  • Substituents : The presence of a bromobenzenesulfonyl group and a nitro group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the inhibition of bacterial growth was observed in derivatives of sulfonamides, which share structural similarities with our compound. In vitro tests showed varying degrees of efficacy against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
(2E)-CompoundE. coli32
(2E)-CompoundS. aureus16

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using macrophage cell lines exposed to lipopolysaccharide (LPS). The compound demonstrated a notable reduction in nitric oxide (NO) production, indicating its potential to modulate inflammatory responses.

  • Experimental Setup : RAW264.7 macrophages were treated with LPS in the presence of varying concentrations of the compound.
  • Results : A dose-dependent inhibition of NO secretion was recorded, suggesting an IC50 value around 10 μM.

Anticancer Activity

Emerging research indicates that arylsulfonamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound was evaluated against several cancer cell lines:

Cell LineIC50 (μM)
HeLa5.0
MCF-73.5
A5494.0

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to interfere with various enzymatic pathways critical for microbial survival and proliferation.
  • Modulation of Signaling Pathways : The nitro group may play a role in redox signaling, potentially influencing pathways involved in inflammation and cancer progression.
  • Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate with nucleic acids, disrupting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry demonstrated that structurally related compounds inhibited bacterial growth effectively, providing a framework for understanding the antimicrobial potential of our compound.
  • Anti-inflammatory Research : Research detailed in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of related sulfonamide compounds, supporting the hypothesis that our compound could similarly reduce inflammatory markers in vitro.
  • Cancer Cell Line Studies : A recent investigation into arylsulfonamide derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential applications in oncology for our compound.

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